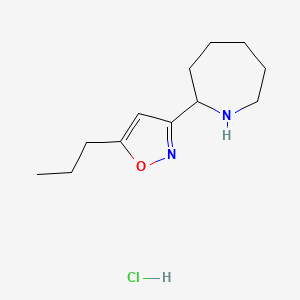
3-(Azepan-2-yl)-5-propylisoxazole hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Azepane-based Compounds in Medicinal Chemistry
Azepane-based motifs, including those similar to 3-(Azepan-2-yl)-5-propylisoxazole hydrochloride, have shown a variety of pharmacological properties due to their structural diversity. These compounds have been the focus of research aiming to develop new therapeutic agents with reduced toxicity and cost, but increased activity. Over 20 azepane-based drugs have received FDA approval for treating various diseases. Recent developments in azepane-based compounds encompass a wide range of therapeutic applications such as anticancer, anti-tubercular, anti-Alzheimer's, and antimicrobial agents. They also include histamine H3 receptor inhibitors, α-glucosidase inhibitors, anticonvulsants, among others. The review highlights the significance of structure-activity relationship (SAR) and molecular docking studies in discovering potent bioactive compounds for future drug development, aiming for less toxic and more effective azepane-based drugs against numerous diseases (Gao-Feng Zha et al., 2019).
Isoxazoline Derivatives as Anticancer Agents
Isoxazoline derivatives, a related class to this compound, have garnered attention in medicinal chemistry as potential anticancer agents. These compounds, found in natural sources, have been isolated and utilized for their anticancer properties, underscoring the importance of natural products in chemotherapy. The review discusses the structural-activity relationship and stereochemical aspects influencing the anticancer activity of isoxazoline derivatives, highlighting their significance as a reservoir for novel chemotherapeutic candidates. This insight is vital for accelerating research towards developing novel anticancer drugs based on isoxazoline derivatives and related compounds (Kamalneet Kaur et al., 2014).
Azole Derivatives as Antimicrobial Agents
Azole derivatives, closely related to the chemical structure of this compound, have been extensively studied for their antimicrobial properties. This review covers the pharmacological aspects of azole scaffolds, such as imidazole, benzimidazole, triazole, and tetrazole, highlighting their significance as potent antimicrobial agents from 2016 to 2020. The review emphasizes the relationship between structure and activity, including molecular docking studies, providing insights for synthesizing novel azole compounds with desired biological activities. The most active compounds against bacteria and fungi, particularly E. coli and C. albicans, were based on fluconazole structures and triazole derivatives with nitrophenyl and coumarin moieties, adhering to the Lipinski rules for drug-likeness (L. Emami et al., 2022).
Propiedades
IUPAC Name |
3-(azepan-2-yl)-5-propyl-1,2-oxazole;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O.ClH/c1-2-6-10-9-12(14-15-10)11-7-4-3-5-8-13-11;/h9,11,13H,2-8H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVLKCCGPLCXGBU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NO1)C2CCCCCN2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

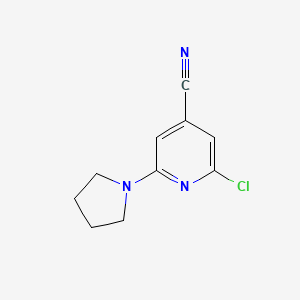
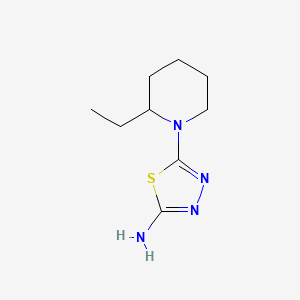
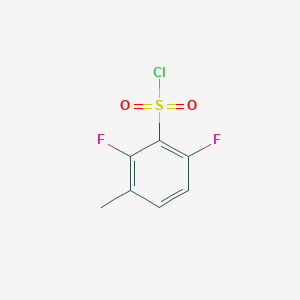

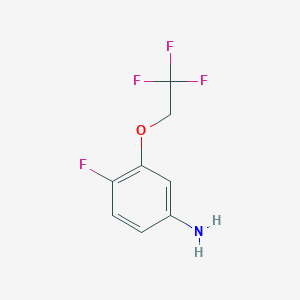
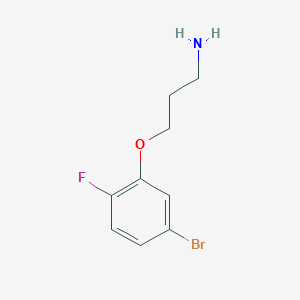

![6-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B1407286.png)
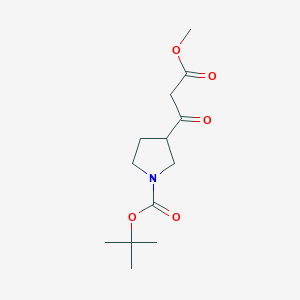


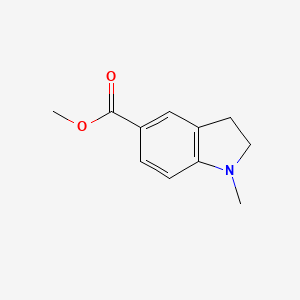

![1-[4-Bromo-2-(2,2,2-trifluoro-ethoxy)-phenyl]-ethanone](/img/structure/B1407294.png)